Pubchem_71341864
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Overview
Description
Preparation Methods
The synthesis of (1-Thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methylamine involves several steps. The synthetic route typically includes the formation of the thienopyrimidine core followed by the introduction of the piperidine moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining the desired quality of the compound .
Chemical Reactions Analysis
(1-Thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methylamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(1-Thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of (1-Thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methylamine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are subjects of ongoing research .
Comparison with Similar Compounds
(1-Thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methylamine can be compared with other similar compounds such as:
ChEMBL: A bioactivity database providing ligand profiles for compounds relevant to life science research.
KEGG Compound: A comprehensive database of compounds found in living organisms.
DrugBank: A database containing information on drugs and drug targets. These databases provide valuable information on compounds with similar structures and functions, highlighting the uniqueness of (1-Thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methylamine in terms of its specific applications and properties .
Properties
CAS No. |
138053-74-4 |
---|---|
Molecular Formula |
CH2FeO2+ |
Molecular Weight |
101.87 g/mol |
InChI |
InChI=1S/CO.Fe.H2O/c1-2;;/h;;1H2/q;+1; |
InChI Key |
SIKVWWCYMMNVCT-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)=[Fe+].O |
Origin of Product |
United States |
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